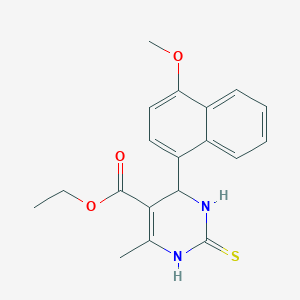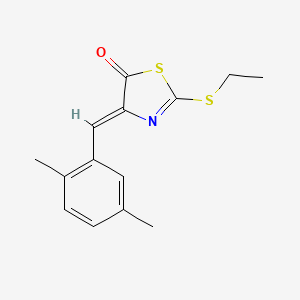![molecular formula C15H16N4O2S B5032906 3-[4-(4-morpholinylcarbonyl)-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5032906.png)
3-[4-(4-morpholinylcarbonyl)-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(4-morpholinylcarbonyl)-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile, also known as THPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This pyrazole derivative has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. In
作用机制
The mechanism of action of 3-[4-(4-morpholinylcarbonyl)-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways, such as the NF-κB and MAPK pathways. These pathways are involved in the regulation of inflammation, cell proliferation, and apoptosis. By inhibiting these pathways, this compound may be able to exert its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-diabetic effects, this compound has also been found to exhibit antioxidant and neuroprotective effects. These effects may be attributed to the ability of this compound to scavenge reactive oxygen species and protect against oxidative stress.
实验室实验的优点和局限性
One of the main advantages of 3-[4-(4-morpholinylcarbonyl)-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile is its versatility in scientific research. It can be easily synthesized and modified to generate analogues with improved biological activity. In addition, this compound has been found to exhibit low toxicity in animal models, making it a safe candidate for further development.
However, there are also limitations to the use of this compound in lab experiments. One of the main limitations is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to elucidate its biological activity.
未来方向
For the study of 3-[4-(4-morpholinylcarbonyl)-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile include the development of analogues with improved solubility and bioavailability, investigation of its mechanism of action, and exploration of its use in combination with other drugs or therapies.
合成方法
The synthesis of 3-[4-(4-morpholinylcarbonyl)-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile involves the reaction of 4-(4-morpholinylcarbonyl)-3-(2-thienyl)-1H-pyrazole with acrylonitrile in the presence of a base catalyst. The reaction proceeds through a Michael addition mechanism, followed by a cyclization step to form the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
科学研究应用
3-[4-(4-morpholinylcarbonyl)-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its anti-inflammatory activity. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This makes it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease.
Another area of interest is the anti-tumor activity of this compound. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth in animal models. This suggests that this compound may have potential as a novel anti-cancer agent.
In addition, this compound has been found to exhibit anti-diabetic effects by improving insulin sensitivity and glucose metabolism. This makes it a potential candidate for the treatment of type 2 diabetes.
属性
IUPAC Name |
3-[4-(morpholine-4-carbonyl)-3-thiophen-2-ylpyrazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c16-4-2-5-19-11-12(14(17-19)13-3-1-10-22-13)15(20)18-6-8-21-9-7-18/h1,3,10-11H,2,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSRGSOHQNSQRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(N=C2C3=CC=CS3)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3,4-difluorophenyl)-5-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5032832.png)
![3-nitro-N-[2,2,2-trichloro-1-({[(2-iodophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5032836.png)
![N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide](/img/structure/B5032842.png)
![3-{[1-methyl-5-(1-pyrrolidinyl)-3-pentyn-1-yl]oxy}propanenitrile](/img/structure/B5032848.png)
![4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-1-naphthyl benzoate](/img/structure/B5032854.png)
![2-(5-bromo-2-hydroxy-3-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5032861.png)


![N-[4-(benzoylamino)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B5032893.png)
![4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B5032896.png)
![N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-chlorobenzamide](/img/structure/B5032903.png)
![N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5032910.png)


